molecular formula C11H14O B14833594 2-(Cyclopropylmethyl)-4-methylphenol

2-(Cyclopropylmethyl)-4-methylphenol

Cat. No.: B14833594
M. Wt: 162.23 g/mol
InChI Key: SYNOYUQDBOOIAA-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the cyclopropylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques such as distillation and crystallization are often employed to achieve high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethyl-4-methylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclopropylmethyl-4-methylcyclohexanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(Cyclopropylmethyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less reactive.

    2-Cyclopropylmethylphenol: Similar structure but without the methyl group, which may affect its chemical and biological properties.

    2-(Cyclopropylmethyl)-4-chlorophenol: Contains a chlorine atom instead of a methyl group, which can significantly alter its reactivity and applications.

Uniqueness

2-(Cyclopropylmethyl)-4-methylphenol is unique due to the presence of both the cyclopropylmethyl and methyl groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-methylphenol

InChI

InChI=1S/C11H14O/c1-8-2-5-11(12)10(6-8)7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3

InChI Key

SYNOYUQDBOOIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2CC2

Origin of Product

United States

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